4-Ethylquinoline
Overview
Description
4-Ethylquinoline is an organic compound belonging to the quinoline family, characterized by a quinoline ring with an ethyl group attached at the fourth position. This compound is known for its diverse applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The molecular formula of this compound is C11H11N, and it has a molecular weight of 157.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of 4-Ethylquinoline. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and ethyl acetoacetate as starting materials. The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium ethoxide. The reaction proceeds through a cyclization process, forming the quinoline ring with the ethyl group at the fourth position .
Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or arsenic acid. This method also results in the formation of the quinoline ring, with the ethyl group introduced through subsequent alkylation reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes utilize similar synthetic routes but are optimized for higher yields and efficiency. Catalysts and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Ethylquinoline has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: It is used in the study of biological processes and as a precursor for bioactive molecules.
Medicine: this compound derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Ethylquinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound without the ethyl group.
2-Methylquinoline: A similar compound with a methyl group at the second position.
4-Methylquinoline: A compound with a methyl group at the fourth position instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of the ethyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy in various applications .
Comparison with Similar Compounds
- Quinoline
- 2-Methylquinoline
- 4-Methylquinoline
- 8-Hydroxyquinoline
- 6-Chloroquinoline
Properties
IUPAC Name |
4-ethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYJBGYNFMPCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172497 | |
Record name | Quinoline, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19020-26-9 | |
Record name | Quinoline, 4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019020269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINOLINE, 4-ETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O719B641V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Ethylquinoline be synthesized through dehydration reactions?
A: While dehydration might seem like a viable pathway, research indicates that it primarily yields different products. For instance, dehydrating 4-(1-hydroxyethyl)quinoline or its xanthate derivative mainly produces this compound and 4-acetylquinoline in equal amounts, with 4-vinylquinoline appearing only as a minor product []. Similarly, dehydrochlorination of 4-(1-chloroethyl)quinoline favors the formation of 4-ethyl-3-ethoxyquinoline, leaving 4-vinylquinoline as a minor product [].
Q2: What are the alternative synthetic routes for this compound?
A: A more effective synthesis involves the Wittig reaction. Reacting 4-quinolinecarboxaldehyde with methyl triphenylphosphonium ylide in dimethyl sulfoxide leads to the formation of 4-vinylquinoline in good yield [].
Q3: How does the structure of quinoline derivatives influence their reactivity in photochemical reactions with organic acids?
A: The position of substituents on the quinoline ring significantly affects the products formed in photochemical reactions with organic acids. For example, irradiating 2-quinolinecarbonitrile in the presence of propionic acid yields products like 2-Ethylquinoline, 2, 4-diethylquinoline, 2-phenylquinoline, and 4-ethyl-2-quinolinecarbonitrile []. In contrast, 3-quinolinecarbonitrile under similar conditions produces 2-ethyl-3-quinolinecarbonitrile, 4-ethyl-3-quinolinecarbonitrile, 3-cyano-4-ethyl-1, 4-dihydroquinoline, and 2, 4-diethyl-3-quinolinecarbonitrile []. This difference highlights the impact of substituent position on the reactivity and product selectivity in these reactions.
Q4: Can this compound be synthesized through amination reactions?
A: While direct amination of this compound is not discussed in the provided research, an interesting reaction occurs with its structural isomer, 1-ethylquinoline 1-oxide []. Reacting it with isopropyl nitrite and sodium amide in liquid ammonia leads to the formation of 2-amino-4-ethylquinoline 1-oxide as the major product []. This reaction showcases the potential of amination reactions in synthesizing specific derivatives of this compound.
Q5: Is there any information available about the presence of this compound in complex mixtures like petroleum distillates?
A: While the provided research doesn't specifically address this compound, one paper focuses on identifying nitrogen compounds in petroleum distillates []. Although this particular study centers on the isolation and synthesis of 2,3,8-Trimethyl-4-ethylquinoline from Californian petroleum, it suggests that similar analytical techniques might be employed to investigate the presence and properties of this compound in such complex mixtures.
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